molecular formula C8H15Cl2N3 B2431656 7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride CAS No. 2137619-40-8

7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride

Cat. No.: B2431656
CAS No.: 2137619-40-8
M. Wt: 224.13
InChI Key: NEKUZZDBUWVHHY-UHFFFAOYSA-N
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Description

7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride is a chemical compound with the molecular formula C8H15N3·2HCl It is a heterocyclic compound that contains a pyrazoloazepine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a suitable ketone or aldehyde, followed by cyclization to form the pyrazoloazepine ring system. The reaction conditions often include the use of acidic or basic catalysts, and the reaction temperature and time are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Industrial production methods aim to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce fully or partially reduced forms of the compound. Substitution reactions can result in a wide variety of substituted derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride has a range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine
  • 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-c]azepine

Uniqueness

7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

7-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6-2-8-7(4-9-3-6)5-10-11-8;;/h5-6,9H,2-4H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKUZZDBUWVHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CNC1)C=NN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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